molecular formula C11H9NO2S B3389619 2-Benzyl-1,3-thiazole-5-carboxylic acid CAS No. 933687-22-0

2-Benzyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3389619
CAS RN: 933687-22-0
M. Wt: 219.26 g/mol
InChI Key: HJUSLPCNLXKZRT-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular weight of 219.26 . It is a powder at room temperature . The IUPAC name for this compound is 2-benzyl-1,3-thiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 2-Benzyl-1,3-thiazole-5-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid was designed and synthesized as a structural analogue of febuxostat . A methylene amine spacer was incorporated between the phenyl ring and thiazole ring .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-1,3-thiazole-5-carboxylic acid consists of a thiazole ring attached to a benzyl group and a carboxylic acid group . The InChI code for this compound is 1S/C11H9NO2S/c13-11(14)9-7-12-10(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) .


Chemical Reactions Analysis

Thiazole compounds, including 2-Benzyl-1,3-thiazole-5-carboxylic acid, have been found to participate in various chemical reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

2-Benzyl-1,3-thiazole-5-carboxylic acid is a powder at room temperature . It has a melting point of 192-194°C .

Scientific Research Applications

Drug Development

The thiazole moiety, which is present in “2-Benzyl-1,3-thiazole-5-carboxylic acid”, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . A novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .

Antioxidant Activity

Compounds related to the thiazole ring have been found to act as antioxidants . This suggests that “2-Benzyl-1,3-thiazole-5-carboxylic acid” could potentially be used in the development of antioxidant drugs .

Analgesic Activity

Thiazole derivatives have also been found to have analgesic properties . This means that “2-Benzyl-1,3-thiazole-5-carboxylic acid” could potentially be used in the development of pain relief medications .

Anti-Inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . This suggests that “2-Benzyl-1,3-thiazole-5-carboxylic acid” could potentially be used in the development of anti-inflammatory drugs .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This suggests that “2-Benzyl-1,3-thiazole-5-carboxylic acid” could potentially be used in the development of antimicrobial drugs .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This suggests that “2-Benzyl-1,3-thiazole-5-carboxylic acid” could potentially be used in the development of antifungal drugs .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests that “2-Benzyl-1,3-thiazole-5-carboxylic acid” could potentially be used in the development of antiviral drugs .

Antitumor Activity

Thiazole-4- and thiazole-5-carboxylic acid derivatives, which include “2-Benzyl-1,3-thiazole-5-carboxylic acid”, have been found to have antitumor properties . This suggests that “2-Benzyl-1,3-thiazole-5-carboxylic acid” could potentially be used in the development of antitumor drugs .

Safety and Hazards

The safety information for 2-Benzyl-1,3-thiazole-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiazole-bearing compounds, including 2-Benzyl-1,3-thiazole-5-carboxylic acid, have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

2-benzyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)9-7-12-10(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUSLPCNLXKZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,3-thiazole-5-carboxylic acid

CAS RN

933687-22-0
Record name 2-benzyl-1,3-thiazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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